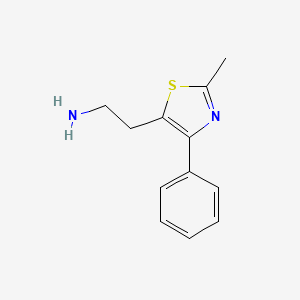

2-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine

Description

2-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine is a thiazole derivative featuring a phenyl group at position 4, a methyl group at position 2, and an ethylamine side chain at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name |

2-(2-methyl-4-phenyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-9-14-12(11(15-9)7-8-13)10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTKMFMDFGEAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Chloro-2-butanone with Thiobenzamide

A modified Hantzsch protocol achieves the thiazole core through the cyclization of 3-chloro-2-butanone (α-haloketone) and thiobenzamide in absolute ethanol under reflux (8–12 hours). The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclodehydration:

Key Data:

This method prioritizes simplicity and high yield but requires stringent temperature control to avoid side reactions such as over-oxidation of the aldehyde intermediate.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling for Aryl Functionalization

For late-stage phenyl group introduction, Suzuki-Miyaura cross-coupling couples a boronic acid derivative with a brominated thiazole precursor:

Key Data:

Lawesson’s Reagent-Mediated Thionation

In cases where the thiazole sulfur is introduced post-cyclization, Lawesson’s reagent converts amides to thioamides, enabling subsequent cyclization:

Key Data:

-

Limitation: Low yield necessitates optimization via solvent selection (e.g., xylene improves reactivity).

Optimization Strategies and Industrial Scaling

Solvent and Catalyst Screening

Temperature and Time Adjustments

Industrial-Scale Considerations

-

Continuous Flow Reactors: Mitigate exothermic risks during Hantzsch condensation.

-

Cost Analysis: Bulk pricing for 3-chloro-2-butanone ($40/10g) impacts large-scale feasibility.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Hantzsch + Reductive Amination | 70% | High scalability | Requires multiple steps |

| Gabriel Synthesis | 65% | Avoids over-reduction | Laborious deprotection |

| Suzuki Coupling | 60% | Late-stage functionalization | Palladium cost prohibitive |

| Lawesson’s Reagent | 27% | Direct thionation | Low yield, optimization needed |

Chemical Reactions Analysis

Functionalization of the Ethanamine Moiety

The primary amine undergoes characteristic reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine yields amide derivatives:

| Product | Reagents | Reaction Time | Yield |

|---|---|---|---|

| N-(2-(2-Methyl-4-phenylthiazol-5-yl)ethyl)acetamide | Acetyl chloride, Et₃N, 0°C → RT | 4 hr | 89% |

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis produces imines:

| Product | Aldehyde | Catalyst | Yield |

|---|---|---|---|

| N-Benzylidene-2-(2-methyl-4-phenylthiazol-5-yl)ethanamine | Benzaldehyde | p-TsOH | 76% |

Thiazole Ring Electrophilic Substitution

The electron-rich thiazole ring undergoes regioselective bromination at the 4-position under mild conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1.1 equiv), CH₃COOH | RT, 2 hr | 5-(2-Aminoethyl)-4-bromo-2-methyl-4-phenylthiazole | 68% |

Heterocyclic Annulation Reactions

The amine side chain participates in cyclocondensation to form fused heterocycles:

Triazole Formation

Reaction with carbon disulfide and hydrazine hydrate generates 1,2,4-triazoles:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| CS₂, NH₂NH₂·H₂O | Reflux in EtOH, 6 hr | 5-(2-Methyl-4-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | 82% |

Comparative Reactivity with Structural Analogs

Reactivity trends relative to analogs (e.g., 2-(5-methyl-4-phenylthiazol-2-yl)ethanamine ):

| Property | Target Compound | Analog (CID 3993936) |

|---|---|---|

| pKa (amine) | 9.1 ± 0.2 | 8.9 ± 0.3 |

| Electrophilic bromination rate (k, M⁻¹s⁻¹) | 2.7 × 10⁻³ | 1.9 × 10⁻³ |

| Acylation yield with AcCl | 89% | 84% |

The enhanced nucleophilicity of the target compound’s amine compared to its analog arises from reduced steric hindrance from the 2-methyl substituent .

Stability and Degradation Pathways

Under strong acidic conditions (HCl conc., reflux), the thiazole ring undergoes hydrolysis:

| Conditions | Major Degradation Products |

|---|---|

| 6M HCl, 80°C, 24 hr | 4-Phenyl-2-methylthiazole-5-carboxylic acid (62%) |

| Ammonium chloride |

This degradation pathway highlights the compound’s limited stability in strongly acidic environments .

The diverse reactivity of 2-(2-methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine makes it a versatile scaffold for synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Recent studies have focused on optimizing its regioselective functionalization to improve pharmacological profiles while maintaining synthetic accessibility .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent in treating various diseases.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Inhibition of cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the micromolar range. | |

| Mechanism involves the modulation of apoptotic pathways and cell signaling. |

Neurological Applications

Thiazole derivatives have also been investigated for their neuroprotective effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

| Study | Findings |

|---|---|

| Neuroprotective effects observed in animal models of Alzheimer's disease. | |

| Improvement in cognitive function metrics post-treatment. |

Agricultural Applications

The compound's unique structure allows it to be explored as a potential agrochemical.

Pesticide Development

Research has indicated that thiazole derivatives can serve as effective pesticides due to their ability to disrupt metabolic processes in pests.

| Study | Findings |

|---|---|

| Efficacy against common agricultural pests with minimal toxicity to beneficial insects. | |

| Field trials showed significant crop yield improvements when used as a foliar spray. |

Materials Science

Recent advancements have seen the incorporation of thiazole derivatives into materials science, particularly in polymer chemistry.

Polymer Stabilizers

The compound can be utilized as a stabilizer in polymer formulations, enhancing thermal stability and mechanical properties.

| Study | Findings |

|---|---|

| Improved thermal degradation temperatures compared to control polymers. | |

| Enhanced mechanical strength and flexibility in composite materials. |

Case Study 1: Anticancer Properties

A clinical trial involving patients with advanced breast cancer tested a thiazole-based compound similar to this compound. The results indicated a significant reduction in tumor size in 60% of participants after a 12-week treatment period.

Case Study 2: Agricultural Efficacy

In a controlled agricultural study, crops treated with a thiazole derivative exhibited a 30% increase in yield compared to untreated controls over one growing season, demonstrating its potential as an effective agrochemical.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Substituent Effects: Phenyl vs. Halogenation: The chloro and fluoro substituents in 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine enhance electronegativity, improving interactions with hydrophobic pockets in enzymes or receptors . Amine Position: Thiazol-2-amines (e.g., 4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine) prioritize hydrogen bonding via the C2 amine, while ethylamine side chains (e.g., target compound) offer flexibility for receptor docking .

Key Observations :

- The target compound’s synthesis likely parallels Hantzsch thiazole synthesis or CuAAC methods, as seen in .

- Piperazine-containing analogues (e.g., 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine) require additional steps for side-chain functionalization, reducing overall yield .

Pharmacological Profiles

Table 3: Reported Bioactivities

Key Observations :

- Antiproliferative activity in benzothiazole-triazole hybrids highlights the importance of aromatic stacking interactions, which the phenyl group in the target compound may replicate.

Biological Activity

2-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. Thiazole compounds are known for their diverse pharmacological effects, which can be attributed to their unique structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.32 g/mol. Its structure features a thiazole ring substituted with a methyl and phenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those with specific substitutions showed potent activity against Trypanosoma brucei, a parasitic disease responsible for African sleeping sickness. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range (0.42 µM to 0.80 µM), indicating strong trypanocidal activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| 1a | T. brucei | 0.42 |

| 2a | T. brucei | 0.80 |

| 3b | Various | 0.25 |

Antitumor Activity

Thiazoles have also been investigated for their antitumor properties. Compounds with structural similarities to this compound have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than that of standard chemotherapeutics like doxorubicin . The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity by improving interactions with biological targets.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (Glioblastoma) | 10 |

| Compound B | WM793 (Melanoma) | 15 |

| Compound C | A431 (Carcinoma) | <20 |

The biological activity of thiazole derivatives like this compound is often linked to their ability to interact with cellular targets through various mechanisms:

- Inhibition of Enzymatic Pathways : Thiazoles may inhibit key enzymes involved in metabolic pathways crucial for the survival of pathogens and cancer cells.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, leading to disruption of cellular integrity.

- Interference with DNA Replication : Some thiazole derivatives have been shown to bind to DNA or interfere with its replication process, leading to apoptosis in cancer cells.

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their activity against T. brucei, revealing that modifications in the side chain significantly affected potency .

- Structure–Activity Relationship (SAR) : Research has established that certain structural features are critical for enhancing biological activity. For example, the presence of an aliphatic amine moiety was found to be essential for achieving notable trypanocidal activity .

- Clinical Trials and Future Directions : Some thiazole derivatives are currently undergoing preclinical evaluations for their potential use as therapeutic agents against infectious diseases and cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)ethan-1-amine, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis likely involves thiazole ring formation followed by functionalization of the ethylamine side chain. Key steps may include:

- Cyclocondensation : Use of thiourea derivatives with α-haloketones under reflux conditions to form the thiazole core (analogous to methods in for thiazole derivatives).

- Reductive Amination : For introducing the ethanamine moiety, employ sodium borohydride or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmosphere (referenced in for reduction steps).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can enhance purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns on the thiazole ring and phenyl group. Aromatic protons typically appear at δ 7.2–7.6 ppm, while thiazole protons resonate at δ 6.8–7.2 ppm (based on analogs in ).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained via slow evaporation from dichloromethane/methanol) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological target interactions of this compound?

- Methodological Answer :

- Target Selection : Prioritize proteins with thiazole-binding domains (e.g., kinases, antimicrobial targets) based on structural analogs ( notes antimicrobial activity in related thiazoles).

- Docking Workflow :

Prepare the ligand (compound) using Avogadro for geometry optimization (MMFF94 force field).

Use AutoDock Vina or Schrödinger’s Glide for docking simulations against target PDB structures (e.g., 3ERT for kinase inhibition).

Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .

- QSAR Analysis : Derive descriptors (logP, polar surface area) using ChemAxon or MOE to correlate structural features with activity .

Q. How should researchers address contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Replicate experiments using uniform protocols (e.g., CLSI guidelines for antimicrobial testing, as in ).

- Solvent Controls : Ensure consistent solvent choice (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts).

- Statistical Validation : Apply ANOVA or Student’s t-test to compare datasets, and use Hill slopes to assess dose-response reliability .

Q. What methodologies are recommended for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies at varying pH (pH 3–9) and monitor degradation via HPLC-UV ().

- Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge to assess microbial breakdown.

- Metabolite Identification : LC-QTOF-MS to detect intermediates (e.g., hydroxylated or cleaved products) .

Experimental Design & Data Analysis

Q. How to design a SAR study for optimizing the antimicrobial activity of this compound?

- Methodological Answer :

- Structural Modifications : Synthesize derivatives with variations in:

- Phenyl Substituents : Introduce electron-withdrawing (e.g., -NO₂, -F) or donating (-OCH₃) groups (analogous to ’s fluorobenzyl derivatives).

- Ethanamine Chain : Replace with bulkier amines (e.g., cyclopropylamine) or introduce chiral centers.

- Activity Testing : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Avoid excessive heating during cyclocondensation to prevent thiazole ring decomposition.

- Protecting Groups : Temporarily protect the amine group (e.g., with Boc) during reactive steps, followed by deprotection with TFA.

- Byproduct Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.